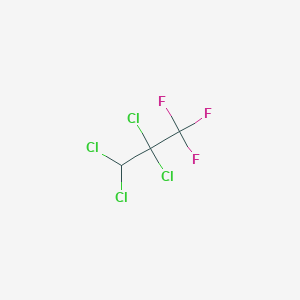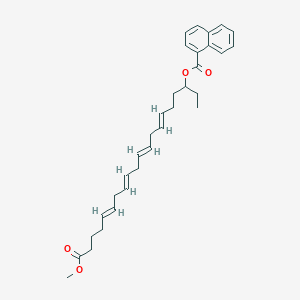
L-Proline, 4-(fluoromethylene)-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is a synthetic amino acid derivative characterized by the presence of a fluoromethylene group attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) typically involves the introduction of a fluoromethylene group to the proline ring. One common method involves the use of electrophilic fluorination agents under controlled conditions. For instance, the reaction of L-proline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound .
Industrial Production Methods
Industrial production of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of L-Proline, 4-(fluoromethylene)-, (E)-(9CI) involves its interaction with specific molecular targets, such as enzymes. The fluoromethylene group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(Fluoromethylene)-L-proline
- 4-Methylene-L-proline
- cis-5-Ethynyl-L-proline
- trans-5-Vinyl-L-proline
Uniqueness
L-Proline, 4-(fluoromethylene)-, (E)-(9CI) is unique due to its specific stereochemistry and the presence of the fluoromethylene group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biochemical assays .
Properties
CAS No. |
138958-01-7 |
|---|---|
Molecular Formula |
C6H8FNO2 |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1 |
InChI Key |
WQELYDVKHZIJHJ-FYTLMZHYSA-N |
SMILES |
C1C(NCC1=CF)C(=O)O |
Isomeric SMILES |
C\1[C@H](NC/C1=C/F)C(=O)O |
Canonical SMILES |
C1C(NCC1=CF)C(=O)O |
Synonyms |
L-Proline, 4-(fluoromethylene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
